

Application Notes and Protocols for Antibody Labeling with Aldehyde-benzyl-PEG5-alkyne

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Compound of Interest

Compound Name: Aldehyde-benzyl-PEG5-alkyne

Cat. No.: B11827215

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Introduction

Aldehyde-benzyl-PEG5-alkyne is a bifunctional linker designed for the precise and stable conjugation of molecules to antibodies. This linker features a terminal aldehyde group for initial covalent attachment to primary amines on the antibody surface and an alkyne group for subsequent bioorthogonal "click" chemistry. This two-step approach offers a high degree of control over the labeling process, enabling the site-specific attachment of a wide range of payloads, including small molecule drugs, fluorophores, and biotin. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the aggregation of the final antibody conjugate.

One of the key applications of this linker is in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In PROTAC technology, the linker bridges an antibody (for targeted delivery) and a small molecule that recruits an E3 ubiquitin ligase, leading to the targeted degradation of a protein of interest.

Applications

 Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.



- PROTAC Development: Synthesis of antibody-based PROTACs for targeted protein degradation.[1][2][3]
- Fluorescent Labeling: Conjugation of fluorophores for use in immunoassays, flow cytometry, and microscopy.
- Bioconjugation: Attachment of various molecules such as peptides, oligonucleotides, or enzymes to antibodies for a range of research and diagnostic applications.

Quantitative Data Summary

As specific quantitative data for **Aldehyde-benzyl-PEG5-alkyne** is not readily available in published literature, the following table presents representative data that can be expected from a typical antibody labeling experiment using this linker. These values are intended for illustrative purposes.

Parameter	Result	Method of Analysis
Antibody Recovery after Step 1	> 90%	UV-Vis Spectroscopy (A280)
Linker-to-Antibody Ratio (LAR)	2 - 4	HIC-HPLC, Mass Spectrometry
Labeling Efficiency (Click Reaction)	> 95%	RP-HPLC, Mass Spectrometry
Final Conjugate Purity	> 98%	Size-Exclusion Chromatography (SEC)
Aggregate Content	< 2%	Size-Exclusion Chromatography (SEC)
Drug-to-Antibody Ratio (DAR)	2 - 4	HIC-HPLC, UV-Vis Spectroscopy

Experimental Protocols



Protocol 1: Two-Step Antibody Labeling using Aldehydebenzyl-PEG5-alkyne

This protocol describes a two-step procedure for labeling an antibody. The first step involves the conjugation of the **Aldehyde-benzyl-PEG5-alkyne** linker to the antibody via reductive amination. The second step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified payload.

Materials

- Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
- Aldehyde-benzyl-PEG5-alkyne
- Sodium cyanoborohydride (NaBH3CN)
- Azide-modified payload (e.g., azide-drug, azide-fluorophore)
- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Desalting columns (e.g., PD-10) or Size-Exclusion Chromatography (SEC) system
- Reaction buffers (e.g., Phosphate Buffered Saline PBS)
- Quenching solution (e.g., Tris buffer)

Step 1: Antibody-Linker Conjugation (Reductive Amination)

This step conjugates the aldehyde group of the linker to the primary amines (lysine residues) on the antibody.

Antibody Preparation:



- Start with a purified antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4.
- If the antibody buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.

Reaction Setup:

- In a microcentrifuge tube, add the antibody solution.
- Add a 10-20 fold molar excess of Aldehyde-benzyl-PEG5-alkyne to the antibody solution.
- Gently mix the solution by pipetting.

Reduction:

- Add sodium cyanoborohydride (NaBH3CN) to a final concentration of 20-50 mM.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

Purification:

- Remove the excess linker and reducing agent by passing the reaction mixture through a desalting column or by performing SEC.[4][5][6][7]
- Collect the fractions containing the antibody-alkyne conjugate.
- Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Step 2: Click Chemistry Conjugation (CuAAC)

This step attaches the azide-modified payload to the alkyne-functionalized antibody.

Reagent Preparation:

Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).



- Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
- Prepare a stock solution of THPTA (e.g., 100 mM in water).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Reaction Setup:
 - In a new microcentrifuge tube, add the purified antibody-alkyne conjugate from Step 1.
 - Add a 5-10 fold molar excess of the azide-modified payload.
 - Add THPTA to the reaction mixture to a final concentration of 5 times the CuSO4 concentration.
 - Add CuSO4 to a final concentration of 0.5-1 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the final antibody conjugate using a desalting column or SEC to remove excess payload and reaction components.[4][5][6][7]
 - The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Characterization of the Final Conjugate

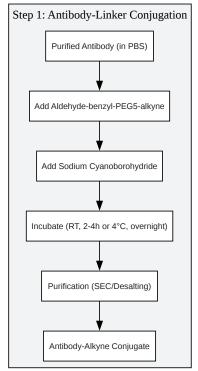
- Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.[3][8][9]
- Purity and Aggregation: Assess the purity and the presence of aggregates using Size-Exclusion Chromatography (SEC).[3][8][9]

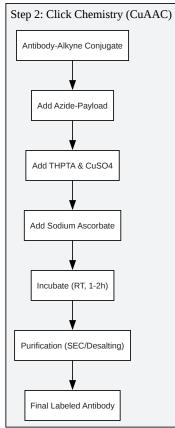


• Mass Analysis: Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry.[9]

Visualizations



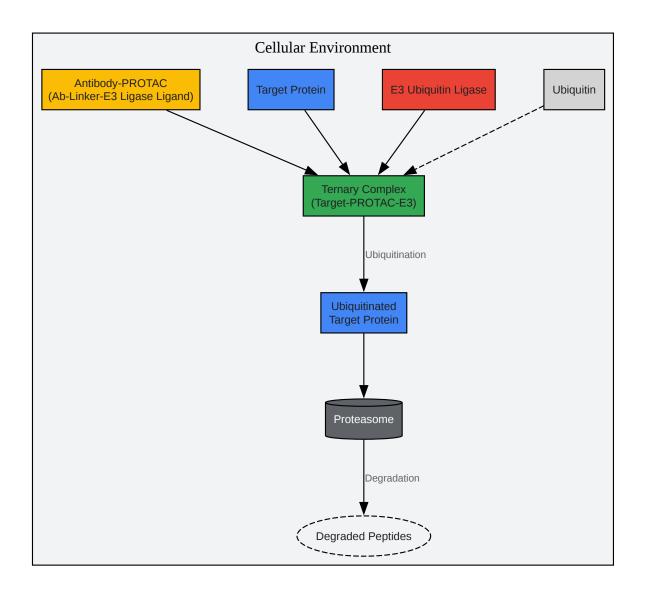




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Caption: Experimental workflow for two-step antibody labeling.





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Caption: Mechanism of action for an antibody-based PROTAC.

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